molecular formula C9H11N3O4 B2931107 Ethyl 4-hydrazinyl-3-nitrobenzoate CAS No. 355425-79-5

Ethyl 4-hydrazinyl-3-nitrobenzoate

Cat. No. B2931107
M. Wt: 225.204
InChI Key: MAQFPKZXKHGKQY-UHFFFAOYSA-N
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Description

Ethyl 4-hydrazinyl-3-nitrobenzoate is a chemical compound with the molecular formula C9H11N3O4 . It has a molecular weight of 225.2 .


Molecular Structure Analysis

The InChI code for Ethyl 4-hydrazinyl-3-nitrobenzoate is 1S/C9H11N3O4/c1-2-16-9(13)6-3-4-7(11-10)8(5-6)12(14)15/h3-5,11H,2,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 4-hydrazinyl-3-nitrobenzoate is a solid at room temperature . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Nonlinear Optical Properties for Photonic Applications

Research has shown that derivatives of hydrazone, including Ethyl 4-hydrazinyl-3-nitrobenzoate, exhibit significant third-order nonlinear optical properties. These properties are crucial for the development of photonic devices, such as optical limiters, which can protect sensitive instruments from damage by intense light beams. The compounds' ability to undergo reverse saturable absorption, a nonlinear optical phenomenon, makes them promising candidates for enhancing the performance of photonic applications (Nair et al., 2022).

Charge Transfer Organic Material for Nonlinear Optical Response

Another study explored the charge-transfer organic compound Ethyl 4-hydrazinyl-3-nitrobenzoate for its third-order nonlinear optical properties. The findings from Degenerate Four Wave Mixing (DFWM) and Optical Kerr Gate (OKG) techniques indicate that this compound could be beneficial in the development of optical materials with enhanced nonlinear response capabilities. This application is vital for the progress in photonic circuits and devices, which rely on materials with such advanced optical properties (Vijayakumar et al., 2011).

Synthesis and Characterization of Derivatives for Technological Applications

The synthesis and detailed characterization of Ethyl 4-hydrazinyl-3-nitrobenzoate derivatives have been carried out, focusing on their spectroscopic, single-crystal X-ray diffraction (SC-XRD), and density functional theory (DFT) studies. These investigations provide insights into the compounds' geometry, nonlinear optical (NLO) properties, and frontier molecular orbitals (FMOs). Such comprehensive characterizations are crucial for understanding the material's potential in technological applications, including as NLO materials for optoelectronics, which are essential for the development of devices that operate based on the manipulation of light (Haroon et al., 2019).

Voltammetric Studies for Analytical Applications

Ethyl 4-hydrazinyl-3-nitrobenzoate has also been the subject of voltammetric studies, focusing on the electrochemical behavior of its nitroaromatic compounds. Such research is vital for the development of analytical methods that can detect and quantify nitroaromatic compounds in various matrices. The study's findings on the pH dependence of the nitro radical anion decay offer valuable information for the design of electrochemical sensors and analytical devices (Carbajo et al., 2000).

Safety And Hazards

Ethyl 4-hydrazinyl-3-nitrobenzoate is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 4-hydrazinyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c1-2-16-9(13)6-3-4-7(11-10)8(5-6)12(14)15/h3-5,11H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQFPKZXKHGKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydrazinyl-3-nitrobenzoate

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